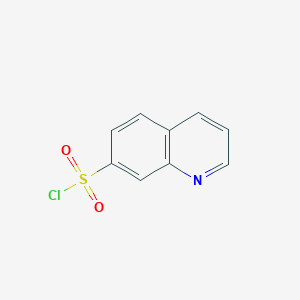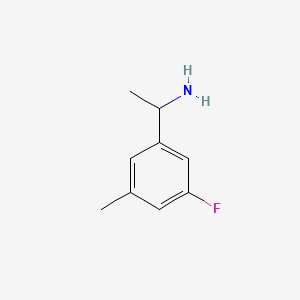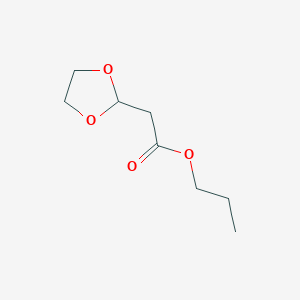
2-(1,3-ジオキソラン-2-イル)酢酸プロピル
説明
(1,3-Dioxolan-2-yl)-acetic acid propyl ester is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals containing a five-membered ring with two oxygen atoms at the 1 and 3 positions
科学的研究の応用
(1,3-Dioxolan-2-yl)-acetic acid propyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
作用機序
Target of Action
Similar compounds, such as dioxolanes, are known to be used in organic synthesis . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Mode of Action
It’s worth noting that dioxolanes, a class of compounds to which our compound belongs, are often used as protective groups in organic synthesis . They can protect carbonyl compounds from undergoing reactions during transformations of other functional groups that may be present .
Biochemical Pathways
It’s known that dioxolanes can be involved in various organic synthesis processes .
Result of Action
As a dioxolane derivative, it may play a role in the protection of carbonyl compounds during organic synthesis .
Action Environment
It’s known that the stability of dioxolanes can be influenced by factors such as ph and temperature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxolan-2-yl)-acetic acid propyl ester typically involves the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
類似化合物との比較
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring structure.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen atoms.
Uniqueness: (1,3-Dioxolan-2-yl)-acetic acid propyl ester is unique due to its specific ring structure and the presence of an ester functional group, which imparts distinct reactivity and stability compared to other dioxolanes and dioxanes. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in various chemical processes.
特性
IUPAC Name |
propyl 2-(1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-10-7(9)6-8-11-4-5-12-8/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLPAYLWKZUVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


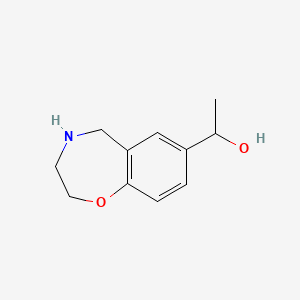
![6-Oxa-2-azaspiro[3.4]octane](/img/structure/B1396107.png)

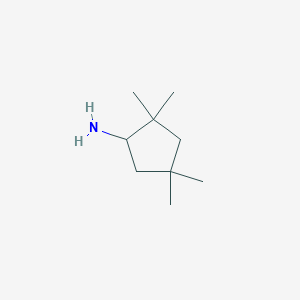
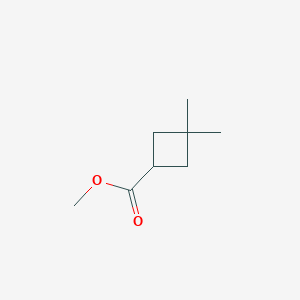
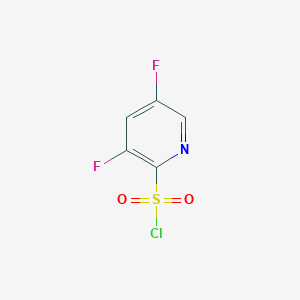
![Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate](/img/structure/B1396117.png)
![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)
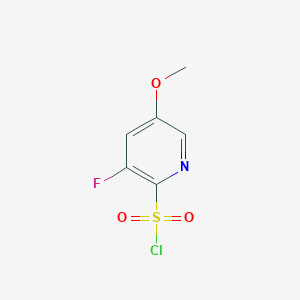
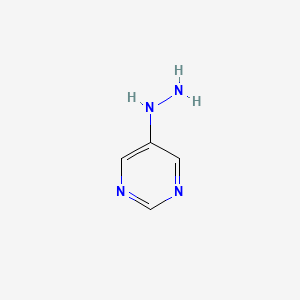
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
